[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate
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Overview
Description
[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by its tetrahydrofuro[2,3-d][1,3]dioxol ring system, which is fused with a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuro[2,3-d][1,3]dioxol ring system, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzoate group is then introduced via esterification reactions using benzoic acid or its derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Researchers investigate its interactions with various biological targets to understand its potential therapeutic effects .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new pharmaceuticals .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- (3aR,5S,6aR)-6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol
- 5-(((1R,3aR,4S,6aR)-4-(Benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)oxy)benzo[d][1,3]dioxole
- (3aR,5S,6aR)-2,2-Dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol
Uniqueness
[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate stands out due to its unique combination of the tetrahydrofuro[2,3-d][1,3]dioxol ring system and the benzoate group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H18O5 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
(2,2-dimethyl-6-methylidene-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate |
InChI |
InChI=1S/C16H18O5/c1-10-12(19-15-13(10)20-16(2,3)21-15)9-18-14(17)11-7-5-4-6-8-11/h4-8,12-13,15H,1,9H2,2-3H3 |
InChI Key |
UDUOWNHLVMDEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)OC(C2=C)COC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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